JKE-1716

Descripción general

Descripción

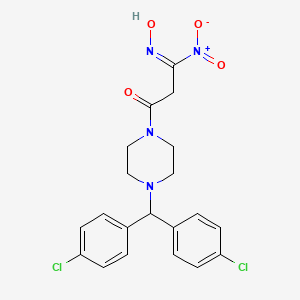

JKE-1716 es un potente e inhibidor selectivo de la glutatión peroxidasa 4 (GPX4), una enzima que desempeña un papel crucial en la protección de las células contra el daño oxidativo al reducir los hidroperóxidos lipídicos a sus alcoholes correspondientes . This compound es un derivado del inhibidor de GPX4 ML-210 y se ha demostrado que reduce la viabilidad de varias líneas celulares de cáncer al inducir la ferroptosis, una forma de muerte celular programada caracterizada por la acumulación de peróxidos lipídicos .

Métodos De Preparación

La síntesis de JKE-1716 implica la transformación de un grupo nitro primario en un ácido nitrolico, que luego se activa para formar el compuesto final . La ruta sintética generalmente incluye los siguientes pasos:

Nitración: Introducción de un grupo nitro en la molécula precursora.

Oxidación: Conversión del grupo nitro en un ácido nitrolico.

Activación: Paso de activación final para producir this compound.

Los métodos de producción industrial para this compound probablemente implicarían la optimización de estos pasos para garantizar un alto rendimiento y pureza, así como la escalabilidad para la producción a gran escala.

Análisis De Reacciones Químicas

JKE-1716 sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El grupo ácido nitrolico en this compound puede sufrir reacciones de oxidación.

Reducción: Reducción del grupo nitro para formar aminas u otros productos reducidos.

Sustitución: El grupo nitro puede sustituirse con otros grupos funcionales en condiciones apropiadas.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados.

Aplicaciones Científicas De Investigación

JKE-1716 tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como un compuesto de herramienta para estudiar la inhibición de GPX4 y las vías bioquímicas resultantes.

Biología: Employed in research to understand the role of GPX4 in cellular processes and its involvement in ferroptosis.

Industria: Utilizado en el desarrollo de nuevos fármacos y agentes terapéuticos que se dirigen a GPX4 y vías relacionadas.

Mecanismo De Acción

JKE-1716 ejerce sus efectos al unirse covalentemente al residuo de selenocisteína catalítico de GPX4, inhibiendo así su actividad enzimática . Esta inhibición conduce a la acumulación de peróxidos lipídicos, lo que induce la ferroptosis en las células cancerosas. Los objetivos moleculares y las vías involucradas incluyen la vía de peroxidación lipídica y la cascada de señalización de ferroptosis.

Comparación Con Compuestos Similares

JKE-1716 es único en comparación con otros inhibidores de GPX4 debido a su mecanismo de orientación covalente selectivo y su capacidad para inducir la ferroptosis selectivamente . Los compuestos similares incluyen:

ML-210: El compuesto padre del que se deriva this compound.

JKE-1674: Un análogo de ML-210 que induce la ferroptosis y etiqueta covalentemente GPX4 en las células.

This compound destaca por su mejor selectividad y estabilidad en comparación con estos compuestos similares, lo que lo convierte en una herramienta valiosa para la investigación biológica y posibles aplicaciones terapéuticas.

Actividad Biológica

JKE-1716, a selective inhibitor of glutathione peroxidase 4 (GPX4), has garnered attention for its role in inducing ferroptosis, a regulated form of non-apoptotic cell death. This compound is a derivative of ML210 and contains a nitrolic acid structure, which is pivotal for its biological activity. This article explores the biological activity of this compound, including its mechanism of action, effects on various cell lines, and potential therapeutic applications.

This compound functions primarily as a GPX4 inhibitor , which is crucial for cellular antioxidant defense. By inhibiting GPX4, this compound promotes lipid peroxidation, leading to ferroptosis in cancer cells. The compound achieves this through covalent modification of the GPX4 enzyme, disrupting its protective role against oxidative stress.

Key Findings:

- Selective Inhibition : this compound selectively targets GPX4 without affecting other antioxidant pathways, making it a promising candidate for cancer therapy .

- Induction of Ferroptosis : The inhibition of GPX4 by this compound results in increased levels of lipid peroxides, triggering ferroptotic cell death in various cancer cell lines .

Biological Activity Data

The biological activity of this compound has been characterized through several in vitro studies. Below is a summary table highlighting the key experimental findings:

Case Study 1: Inhibition of Cancer Cell Growth

In a study involving LOX-IMVI melanoma cells, treatment with this compound resulted in significant inhibition of cell viability at concentrations as low as 10 nM. The mechanism was attributed to the selective induction of ferroptosis, confirmed by the rescue of cell death using ferroptosis inhibitors like Fer-1 .

Case Study 2: Targeting Therapy-Resistant Cells

This compound has shown efficacy in targeting therapy-resistant cancer cells. In experiments, the compound induced ferroptosis in cells that were otherwise resistant to conventional therapies. This was evidenced by the formation of lipid peroxidation products and subsequent cell death .

Research Findings

Recent studies have elucidated the pharmacodynamics and pharmacokinetics of this compound:

- Covalent Binding : this compound forms covalent adducts with GPX4, which is critical for its inhibitory action. The adduct formation was quantitatively assessed using mass spectrometry techniques .

- Therapeutic Potential : The ability to induce ferroptosis presents a novel therapeutic avenue for treating cancers that are resistant to apoptosis-based therapies. Research indicates that compounds like this compound could be integrated into combination therapies to enhance treatment efficacy .

Propiedades

IUPAC Name |

(3Z)-1-[4-[bis(4-chlorophenyl)methyl]piperazin-1-yl]-3-hydroxyimino-3-nitropropan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20Cl2N4O4/c21-16-5-1-14(2-6-16)20(15-3-7-17(22)8-4-15)25-11-9-24(10-12-25)19(27)13-18(23-28)26(29)30/h1-8,20,28H,9-13H2/b23-18- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFRTZXJNACSIE-NKFKGCMQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)CC(=NO)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1C(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl)C(=O)C/C(=N/O)/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.